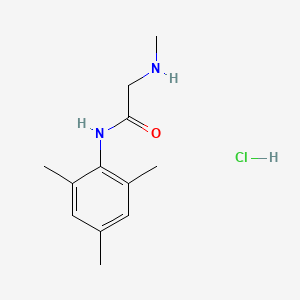

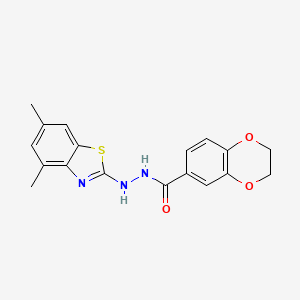

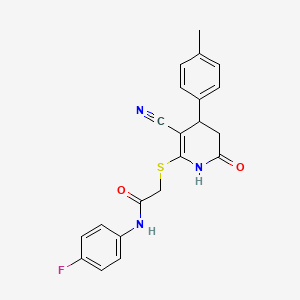

N-mesityl-2-(methylamino)acetamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-mesityl-2-(methylamino)acetamide hydrochloride, also known as MMMA hydrochloride, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a white crystalline powder that is soluble in water and has a molecular weight of 274.81 g/mol. In

Aplicaciones Científicas De Investigación

Synthesis and Optical Resolution of Neurotoxins :

- The synthesis of neurotoxins like 2-amino-3-([15N]-methylamino)propanoic acid (BMAA) from α-acetamidoacrylic acid and [15N]-methylamine is described. This involves enantioselective hydrolysis of the acetamide group, mediated by the enzyme Acylase 1, yielding different isomers of BMAA (Hu & Ziffer, 1990).

Reactions with Enamino Diketones :

- Research on the reaction of acetals of lactams like N-methyl-2-pyrrolidone with enamino diketones to produce cyclic dienediamines, which further convert to various hydrochloride compounds under specific conditions, demonstrates the compound's versatility in organic synthesis (Shanazarov et al., 1987).

Anticonvulsant Activities :

- Studies have shown that derivatives of N-benzyl 2-acetamidoacetamides, including ones replacing the 2-acetamido group with different substituents, provide significant protection against seizures in animal models, highlighting the importance of the 2-acetamido substituent in anticonvulsant activity (Choi et al., 1996).

Treatment of Overactive Detrusor :

- A series of N-(4-amino-2-butynyl)acetamides were synthesized and examined for their inhibitory activity on detrusor contraction, with some compounds showing potential as agents for treating overactive detrusor while having less side effects compared to existing treatments (Take et al., 1992).

Metabolism of Chloroacetamide Herbicides :

- Studies on the metabolism of chloroacetamide herbicides in human and rat liver microsomes have been conducted to understand the metabolic pathways and potential toxicological implications. This research helps in understanding the environmental and health impacts of these widely used agricultural compounds (Coleman et al., 2000).

Formation of Spiro-Meisenheimer Adduct :

- Research into the formation and rearrangement of the spiro-Meisenheimer adduct of NN′-dimethyl-N-(2,4,6-trinitrophenyl)glycinamide to 2-methylamino-N-methyl-N-(2,4,6-trinitrophenyl)acetamide hydrochloride sheds light on chemical reaction mechanisms, contributing to the broader understanding of organic chemistry and potential applications (Macháček et al., 1986).

Surgical Anesthetic in Guinea Pigs :

- Research on the use of ketamine hydrochloride, which contains the methylaminoacetamide group, in conjunction with Acepromazine Maleate to produce surgical depth anesthesia in guinea pigs. This demonstrates its application in veterinary medicine and animal research (Shucard et al., 1975).

Functionalized Alpha-Heteroatom-Substituted Amino Acids :

- The synthesis and evaluation of various alpha-heteroatom substituted derivatives of N-benzyl 2-acetamidoacetamides in the context of anticonvulsant activity provide insights into drug development and the importance of molecular modifications in pharmacological properties (Kohn et al., 1991).

Propiedades

IUPAC Name |

2-(methylamino)-N-(2,4,6-trimethylphenyl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.ClH/c1-8-5-9(2)12(10(3)6-8)14-11(15)7-13-4;/h5-6,13H,7H2,1-4H3,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJUZJBFLAKYJEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CNC)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-mesityl-2-(methylamino)acetamide hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2536768.png)

![5-methyl-3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2536769.png)

![Methyl 5-[(5-amino-1,3,4-thiadiazol-2-ylthio)methyl]furan-2-carboxylate](/img/structure/B2536774.png)

![3-[(2-Hydroxycyclobutyl)amino]pyrazine-2-carbonitrile](/img/structure/B2536777.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-dimethoxybenzamide](/img/structure/B2536782.png)

![2,5-dimethyl-3-(4-methylphenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2536788.png)